molecular formula C8H8N2O B029069 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 72716-80-4

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B029069
CAS RN: 72716-80-4
M. Wt: 148.16 g/mol
InChI Key: BUGNNHLZTBPABI-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves condensation reactions, highlighting the formation of novel compounds through the reaction of specific precursors. For instance, the condensation reaction of 6-formylvisnagin with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile yields a novel compound, indicating the versatility and reactivity of this chemical structure in synthesizing diverse compounds (Roushdy et al., 2019).

Molecular Structure Analysis Molecular and crystal structure analyses of derivatives related to 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reveal complex geometries and interactions. For example, X-ray diffraction analysis has been used to determine the structures of similar compounds, showing that these molecules often have distorted envelope conformations and engage in intermolecular hydrogen bonding (Jansone et al., 2007).

Chemical Reactions and Properties The chemical reactions involving 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives demonstrate their reactivity and potential for creating various functional materials. For instance, the reaction of 3-pentylpentane-2,4-dione with cyanothioacetamide affords 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, highlighting the synthetic utility of these compounds in generating materials with potential applications in optoelectronics and biological activities (Buryi et al., 2019).

Physical Properties Analysis The physical properties of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, such as their optical and electrical characteristics, are influenced by their molecular structures. The experimental optical absorption results indicate direct transitions, which are essential for their applicability in optoelectronic devices. These findings suggest that the synthesized compounds exhibit increased photocurrent and photosensitivity with increasing illumination intensity, confirming their potential in optoelectronic applications (Roushdy et al., 2019).

Chemical Properties Analysis The chemical properties of these compounds, such as their reactivity towards different chemical reactions, enable the synthesis of a wide range of derivatives with varied biological and physicochemical properties. The synthesis and antimicrobial activity of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives showcase the chemical versatility and potential therapeutic applications of these compounds (Khidre et al., 2011).

Scientific Research Applications

  • Organic Synthesis and Drug Discovery : A novel method for synthesizing 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile from 2-pyridone rings has potential applications in organic synthesis and drug discovery (Gorobets et al., 2009).

  • Antibacterial and Antifungal Activities : Synthesized 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives exhibit promising antibacterial and antifungal properties. Compounds 8a and 8b demonstrated effects comparable to well-known agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

  • Crystal Structure Analysis : The study of crystal structures of various derivatives, such as 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, provides insights into their molecular configurations, critical for understanding their chemical behavior (Naghiyev et al., 2022).

  • Physical Properties in Solvents : Research on dihydropyridine derivatives in dimethyl sulfoxide at different temperatures sheds light on their densities, viscosities, and ultrasonic velocities, contributing to the understanding of their structure-making or structure-breaking processes (Baluja & Talaviya, 2016).

  • Optoelectronic Applications : A study involving the synthesis, spectral characterization, and photosensitivity studies of a novel compound, 1-{[(4-methoxy-5-oxo-5H-furo [3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MFCMP), highlights its potential in optoelectronic devices due to its increased photocurrent and photosensitivity with increasing illumination intensity (Roushdy et al., 2019).

Future Directions

The future directions for the study of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could include further exploration of its synthesis, chemical reactions, and biological activities. More research is needed to fully understand its mechanism of action and potential applications in various fields .

properties

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-7(4-9)8(11)10-6(5)2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNNHLZTBPABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343555
Record name 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

72716-80-4
Record name 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Water was added to 2-methyl-3-oxobutanal sodium salt (1-013-01) (34.73 g), and to the reaction mixture was added 2-cyanoacetamide (23.91 g) and 1.76 mol/L piperidinium acetate (119.4 mL), and the reaction mixture was stirred under reflux in an oil bath at 127° C. After 21 h, to the reaction mixture was added gradually dropwise acetic acid (42.7 mL) at 65° C. as internal temperature for 15 min. After the stirring was continued until internal temperature became to 24° C., the resulting crystal was filtered, and washed with water to give 3-cyano-5,6-dimethyl-2-pyridone (1-013-02) (27.76 g, 65.9%, m.p. 258-263° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3-oxobutanal sodium salt
Quantity
34.73 g
Type
reactant
Reaction Step One
Quantity
23.91 g
Type
reactant
Reaction Step Two
Quantity
119.4 mL
Type
reactant
Reaction Step Two
Quantity
42.7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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